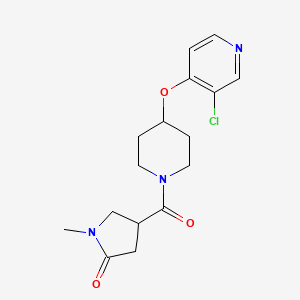

4-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

Description

4-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring, a piperidine ring, and a chloropyridine moiety

Properties

IUPAC Name |

4-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O3/c1-19-10-11(8-15(19)21)16(22)20-6-3-12(4-7-20)23-14-2-5-18-9-13(14)17/h2,5,9,11-12H,3-4,6-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFAMBKMMBKQBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Chloropyridine Moiety: The chloropyridine ring can be synthesized through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.

Coupling Reactions: The chloropyridine and piperidine intermediates are coupled using nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.

Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through cyclization reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Palladium-catalyzed cross-coupling reactions using ligands like triphenylphosphine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridines or piperidines.

Scientific Research Applications

4-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

- 3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile

Uniqueness

4-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a synthetic organic compound that has garnered attention for its potential biological activity. This compound features a complex structure that includes a chloropyridine moiety and a piperidine ring, which may enhance its pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 348.78 g/mol. Its structure includes functional groups that are significant in biological interactions, such as the piperidine and pyrrolidine rings.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity to these targets can modulate their activity, leading to various biological effects such as:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in disease pathways.

- Receptor Modulation : It can bind to receptors, potentially altering signaling pathways related to cell growth and apoptosis.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For example:

- In Vitro Studies : In studies using the SJSA-1 cell line, compounds with similar structures showed IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation .

| Compound | IC50 (μM) | Biological Effect |

|---|---|---|

| 32 | 0.22 | Antiproliferative |

| 33 | 0.15 | Antiproliferative |

| 38 | 0.24 | Antiproliferative |

Pharmacodynamic Effects

Pharmacodynamic studies revealed that certain derivatives can induce upregulation of proteins like MDM2 and p53 in tumor tissues, suggesting a mechanism involving the activation of tumor suppressor pathways .

Case Studies and Research Findings

- Case Study on MDM2 Inhibition : A study reported that a derivative of this compound effectively inhibited MDM2, leading to increased p53 activation in murine models. This resulted in significant tumor growth inhibition when administered at doses of 100 mg/kg .

- Comparative Analysis : In comparison with other compounds in the same class, the studied derivatives demonstrated superior binding affinity and cellular potency, highlighting the importance of structural modifications on biological activity .

Applications in Medicinal Chemistry

The compound serves as a valuable building block in medicinal chemistry for the development of novel drug candidates targeting various diseases. Its structural complexity allows for modifications that can enhance efficacy and selectivity against specific biological targets.

Q & A

Q. What synthetic routes are recommended for preparing 4-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one, and how can reaction yields be optimized?

A practical approach involves multi-step coupling reactions. For example, piperidine intermediates can be functionalized via nucleophilic substitution using 3-chloropyridin-4-ol under basic conditions (e.g., NaOH in dichloromethane), followed by carbonyl coupling with 1-methylpyrrolidin-2-one . Catalytic acids like p-toluenesulfonic acid may enhance condensation efficiency, as demonstrated in analogous pyrrolidinone syntheses (yield >85%) . Optimize yields by controlling stoichiometry, reaction time (12-24 hrs), and temperature (25-60°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on the piperidine-pyrrolidinone carbonyl signal (~170-175 ppm) and aromatic protons from the chloropyridinyl group (δ 7.5-8.5 ppm) .

- X-Ray Powder Diffraction (XRPD) : Analyze crystallinity and polymorphic forms by matching experimental peaks (e.g., 2θ = 10.5°, 15.2°) to reference patterns .

- Mass Spectrometry : Validate molecular weight (exact mass ~407.8 g/mol) via ESI-MS .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Follow hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Key precautions:

- Storage : Keep in sealed containers at 2-8°C, away from oxidizers (P402+P404) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles (P280) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical and pharmacokinetic properties of this compound?

Use tools like Schrödinger Suite or AutoDock to calculate:

- Lipophilicity (LogP) : Estimated ~2.5 (moderate permeability).

- Solubility : Poor aqueous solubility (<0.1 mg/mL), suggesting formulation with co-solvents (e.g., DMSO:PBS) .

- Drug-Likeness : Assess via Lipinski’s Rule of Five; the compound’s molecular weight (~407.8) and H-bond acceptors (5) may require optimization for oral bioavailability .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

If NMR peaks deviate from expected patterns (e.g., split signals due to rotamers):

- Variable Temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic equilibria .

- 2D-COSY/HSQC : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Comparative Analysis : Cross-reference with analogous compounds (e.g., piperidine-pyrrolidinone derivatives) to validate assignments .

Q. What experimental design is recommended for studying the compound’s stability under environmental or biological conditions?

- Hydrolytic Stability : Incubate in buffers (pH 1-9) at 37°C for 24-72 hrs, monitoring degradation via HPLC .

- Photostability : Expose to UV light (300-400 nm) and quantify decomposition products using LC-MS .

- Metabolic Stability : Use hepatic microsomes (human/rat) to assess CYP450-mediated metabolism and identify major metabolites .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic applications?

- Core Modifications : Replace the 3-chloropyridinyl group with fluorinated analogs to enhance binding affinity .

- Pyrrolidinone Substitution : Introduce methyl or ethyl groups at the 3-position to modulate steric effects .

- Piperidine Ring : Evaluate the impact of N-alkylation on target selectivity (e.g., kinase inhibition) .

Q. What strategies resolve low yields in the final coupling step of the synthesis?

- Catalyst Screening : Test Pd(II) catalysts or phase-transfer agents (e.g., tetrabutylammonium bromide) to improve cross-coupling efficiency .

- Solvent Optimization : Replace dichloromethane with THF or DMF to enhance solubility of intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time (2-4 hrs vs. 24 hrs) and improve yields by 15-20% .

Methodological Notes

- Data Reproducibility : Document reaction conditions (temperature, solvent purity) and equipment calibration (e.g., NMR spectrometers) to minimize variability .

- Contradiction Analysis : Use statistical tools (e.g., ANOVA) to compare batch-to-batch variations in purity or biological activity .

- Environmental Impact : Follow protocols from Project INCHEMBIOL to assess biodegradation and ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.